molecular formula C9H12<br>C9H12<br>C6H5CH(CH3)2 B7761008 Cumene CAS No. 101316-43-2

Cumene

Cat. No.: B7761008
CAS No.: 101316-43-2
M. Wt: 120.19 g/mol
InChI Key: RWGFKTVRMDUZSP-UHFFFAOYSA-N
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Description

Cumene (isopropylbenzene, C₉H₁₂) is an aromatic hydrocarbon synthesized via alkylation of benzene with propylene, primarily catalyzed by solid phosphoric acid or zeolites . It is a cornerstone of the petrochemical industry, with over 98% of global phenol and acetone production dependent on this compound-derived processes . This compound’s market value is projected to reach USD 17.63 billion by 2025, driven by its critical role in manufacturing polycarbonates, epoxy resins, and solvents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cumene
Source PubChem
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InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3
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InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H12, Array
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DSSTOX Substance ID

DTXSID1021827
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Molecular Weight

120.19 g/mol
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Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor.
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Boiling Point

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F
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Flash Point

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble
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Density

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg
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Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm
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Color/Form

Colorless liquid

CAS No.

98-82-8
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Melting Point

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F
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Preparation Methods

Zeolite-Based Catalysts

Catalyst TypeTemperature Range (°C)Pressure (atm)This compound Yield (%)By-Products
Sulfuric Acid50–1001–550–60Polyalkylbenzenes
Solid Phosphoric Acid200–35010–2570–75DIPB
Zeolite (ITQ-24)250–35010–3085–95Trace DIPB

Aluminum Chloride Catalysts

An alternative approach developed in 1976 employs aluminum chloride (AlCl₃) as a catalyst, achieving 90% conversion efficiency. This method operates via a carbonium ion mechanism, where AlCl₃ generates electrophilic propylene intermediates that attack the benzene ring. However, challenges in catalyst recovery and disposal have limited its widespread use compared to zeolite systems.

Industrial Process Design

Reactor Configuration and Flow Sheet

Modern this compound plants utilize shell-and-tube reactors packed with zeolite catalysts. A representative flow sheet involves:

  • Feed Preparation : Benzene and propylene (2:1 molar ratio) are vaporized at 243°C and 25 atm.

  • Reaction Section : The vapor mixture enters a reactor at 350°C, where exothermic alkylation occurs. Heat removal is managed via pressurized water, co-generating steam.

  • Separation and Recycling : Effluents (this compound, DIPB, unreacted benzene) are fractionated. Benzene is recycled, while DIPB undergoes transalkylation with fresh benzene to maximize this compound yield.

Table 2: Key Process Parameters in this compound Production

ParameterValue
Reactor Temperature250–350°C
Operating Pressure10–30 atm
Benzene:Propylene Ratio2:1
Catalyst Lifespan2–4 years

Transalkylation of Diisopropylbenzene

To mitigate DIPB by-product accumulation, transalkylation reactors convert DIPB and excess benzene into additional this compound. This step, catalyzed by zeolites like QZ-2000, operates at milder conditions (150–200°C, 10–15 atm) and enhances overall yield by 10–15%.

Reaction Mechanisms and Kinetics

Alkylation Mechanism

The alkylation of benzene with propylene proceeds via two pathways:

  • Consecutive Mechanism : Propylene adsorbs onto the catalyst, forming a carbocation intermediate that reacts with benzene.

  • Associative Mechanism : Benzene and propylene co-adsorb on active sites, undergoing simultaneous activation.

Density functional theory (DFT) studies confirm the consecutive pathway dominates in ITQ-24 zeolites, with van der Waals interactions stabilizing transition states. The rate equation for phosphoric acid-catalyzed reactions is expressed as:

r=kCBenzeneCPropylener = k \cdot C{\text{Benzene}} \cdot C{\text{Propylene}}

where k=6.52×107L/mol\cdotpsk = 6.52 \times 10^7 \, \text{L/mol·s} and activation energy Ea=104.174kJ/molE_a = 104.174 \, \text{kJ/mol}.

Side Reactions and Selectivity Control

Polyalkylation to DIPB is minimized by maintaining benzene in excess (≥2:1 molar ratio). Zeolite pore architecture further enhances selectivity by sterically hindering bulkier DIPB formation .

Chemical Reactions Analysis

Types of Reactions: Cumene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound is oxidized in the presence of air to form this compound hydroperoxide.

    Reduction: this compound can be reduced to form isopropylbenzene using hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and catalysts.

Major Products:

Scientific Research Applications

Production of Key Chemicals

Primary Uses:

  • Phenol and Acetone Production: Approximately 95% of cumene is converted into phenol and acetone through the this compound process. This involves the oxidation of this compound to this compound hydroperoxide, which is subsequently cleaved to yield phenol and acetone .
  • Styrene Production: this compound is also a feedstock for styrene, which is crucial for manufacturing polystyrene plastics and resins .

Table 1: Major Chemical Products Derived from this compound

Chemical ProductApplication
PhenolUsed in plastics, pharmaceuticals, and resins
AcetoneSolvent in nail polish remover and plastics
StyreneKey component in polystyrene production
α-MethylstyreneUsed in copolymers and resins
AcetophenoneIntermediate in the synthesis of fragrances

Industrial Applications

Solvent and Thinner:
this compound is widely used as a solvent for paints, lacquers, and enamels due to its effective dissolving properties. It helps improve the application characteristics of these products .

Fuel Additive:
this compound can be blended into gasoline to enhance octane ratings, contributing to improved engine performance . It is also used in high-octane aviation fuels.

Research and Development

Toxicological Studies:
Research has indicated that this compound exposure can lead to various health effects, including carcinogenicity in animal models. Studies have shown that inhalation exposure to this compound resulted in increased incidences of lung tumors in mice and nasal tumors in rats . These findings are critical for understanding the safety measures required when handling this compound.

Case Study: Carcinogenicity Assessment
The National Toxicology Program (NTP) conducted studies on the carcinogenic potential of this compound. The results indicated that both male and female mice developed lung tumors upon prolonged exposure, while male rats exhibited increased rates of kidney tumors. The relevance of these findings to human health remains under investigation .

Environmental Impact

This compound's production and use can lead to environmental concerns, particularly regarding air quality due to its volatile organic compound (VOC) emissions. Regulatory bodies like the Environmental Protection Agency (EPA) monitor these emissions to mitigate potential health risks associated with exposure .

Mechanism of Action

The mechanism of action of cumene primarily involves its oxidation to form this compound hydroperoxide. This process involves the formation of a this compound radical, which reacts with oxygen to form this compound peroxide radical. The this compound peroxide radical then abstracts a hydrogen atom from another this compound molecule to form this compound hydroperoxide . The this compound hydroperoxide can then undergo further reactions to produce phenol and acetone.

Comparison with Similar Compounds

p-Cymene

  • Structural Similarity : Cumene and p-cymene (C₁₀H₁₄) share a benzene ring with an isopropyl group. However, p-cymene has an additional methyl group in the para position, resulting in a Tanimoto similarity index of 99% .
  • Physicochemical Properties :

    Property This compound p-Cymene
    Molecular Weight (g/mol) 120.195 134.21
    Boiling Point (°C) 152–153 177–178
    Vapor Pressure (kPa) 0.33 (25°C) 0.11 (25°C)
    • The lower vapor pressure of p-cymene reflects its reduced volatility compared to this compound .
  • Applications: While this compound is a precursor for phenol/acetone, p-cymene is used in fragrances and as a solvent. Both compounds exhibit similar emission profiles during manufacturing, enabling read-across methods for environmental impact assessments .

Ethylbenzene

  • Structural Similarity: Ethylbenzene (C₈H₁₀) replaces this compound’s isopropyl group with an ethyl chain. Both are monoalkylbenzenes but differ in branching and steric effects.
  • Physicochemical Properties :

    Property This compound Ethylbenzene
    Molecular Weight (g/mol) 120.195 106.17
    Boiling Point (°C) 152–153 136
    • Ethylbenzene’s lower molecular weight contributes to its higher volatility.
  • Applications: Ethylbenzene is primarily used to produce styrene, whereas this compound is dedicated to phenol/acetone synthesis. Both compounds exhibit nongenotoxic carcinogenic modes of action (e.g., CAR/PXR receptor activation) .

1,3-Diisopropylbenzene

  • Structural Similarity : A bulkier derivative of this compound with two isopropyl groups (C₁₂H₁₈).
  • Physicochemical Properties :

    Property This compound 1,3-Diisopropylbenzene
    Molecular Weight (g/mol) 120.195 162.276
    Boiling Point (°C) 152–153 210–212
    • The additional isopropyl group increases molecular weight and boiling point, making it less volatile .
  • Applications: Used in specialty solvents and polymer intermediates, contrasting with this compound’s large-scale phenol production.

Functional Comparison in Industrial Processes

Oxidation Catalysis

  • This compound : Oxidized to this compound hydroperoxide (CHP) at 353–403 K using ionic liquids or transition metal catalysts (e.g., Fe, Cu), achieving 25–30% conversion with 90–95% selectivity .
  • p-Cymene : Oxidation pathways are less studied but likely involve similar radical mechanisms due to structural parallels.

Environmental Remediation

  • This compound : Biodegradable under aerobic and anaerobic conditions via Pseudomonas fluorescens, with Kₒc = 3.45 indicating moderate soil adsorption .
  • Ethylbenzene : Remediation relies more on air stripping due to higher volatility, whereas this compound benefits from phytoremediation .

Toxicity and Regulatory Considerations

  • This compound: Classified as a Group 2B carcinogen (IARC) due to liver and lung tumors in rodents. Its nongenotoxic mechanism mirrors ethylbenzene and styrene .
  • 1,3-Diisopropylbenzene : Higher hydrophobicity may enhance bioaccumulation risks compared to this compound .

Market and Industrial Segmentation

  • This compound : Dominated by zeolite and solid phosphoric acid catalysts, with Asia Pacific leading production (70% global share) .
  • Ethylbenzene: Styrene production accounts for 85% of its use, contrasting with this compound’s phenol/acetone focus .

Biological Activity

Cumene, also known as isopropylbenzene, is an organic compound with significant industrial applications, particularly in the production of phenol and acetone. However, its biological activity raises concerns regarding its potential health effects, particularly its carcinogenic properties. This article provides a detailed overview of this compound's biological activity, including its metabolism, carcinogenicity, and implications for human health based on diverse research findings.

This compound is a colorless liquid with a characteristic aromatic odor. It is readily absorbed through inhalation and oral routes, with studies indicating rapid absorption into the bloodstream within minutes of exposure. The half-life of this compound in blood varies depending on the exposure route and concentration, ranging from approximately 3.9 to 6.6 hours for inhalation exposure at different concentrations .

The metabolism of this compound is complex and primarily occurs in the liver via cytochrome P450 enzymes. Key metabolites include 2-phenyl-2-propanol glucuronide, which is the most abundant metabolite found in urine samples from both animals and humans exposed to this compound vapor . The metabolic pathways involve both side-chain and ring oxidation, leading to various reactive intermediates that may contribute to its biological effects .

Carcinogenicity

This compound has been classified as "reasonably anticipated to be a human carcinogen" based on substantial evidence from animal studies. Notable findings include:

  • Lung Tumors : Inhalation studies in mice have shown a significant increase in lung tumors (both benign and malignant types), including alveolar/bronchiolar adenomas and carcinomas .
  • Kidney Tumors : Male rats exposed to this compound exhibited increased incidences of renal tubule adenomas and carcinomas; however, the relevance of these findings to human health remains uncertain due to species-specific mechanisms .
  • Nasal Tumors : Benign nasal tumors were observed in rats, but these typically do not progress to malignancy .

The mutagenic potential of this compound has also been explored. Studies indicate that this compound exposure can lead to DNA damage in both liver and lung tissues of rodents, suggesting a genotoxic mechanism that may contribute to tumor development . The involvement of specific mutations (e.g., K-ras and p53) associated with this compound-induced tumors mirrors alterations found in human lung cancers, indicating potential relevance to human carcinogenicity .

Case Study: Bioremediation of this compound

A recent case study focused on the bioremediation of this compound-contaminated sites highlights practical implications for environmental health. The study employed sulfate-enhanced bioremediation techniques, demonstrating effective reductions in this compound concentrations following targeted injections. Monitoring revealed fluctuations in this compound levels post-treatment, underscoring the challenges of achieving consistent remediation outcomes .

Research Findings Summary Table

Study TypeFindingsReference
Carcinogenicity Studies Increased lung tumors in mice; kidney tumors in male rats; benign nasal tumors in rats
Metabolism Studies Rapid absorption; major metabolites identified include 2-phenyl-2-propanol glucuronide
Bioremediation Case Study Effective reduction of this compound concentrations using sulfate-enhanced techniques

Q & A

Q. What are the key chemical properties of cumene that influence its reactivity in oxidation experiments?

this compound (isopropylbenzene) is prone to autoxidation due to its tertiary C-H bond, forming this compound hydroperoxide (CHP) as the primary product. Methodologically, researchers should monitor oxygen concentration, temperature, and initiator concentration (e.g., azobisisobutyronitrile) to control reaction kinetics. Stability concerns include peroxide accumulation, requiring inert atmospheres and inhibitors like hydroquinone to prevent unintended decomposition .

Q. How should this compound be handled safely in laboratory settings?

  • Storage: Use airtight containers under nitrogen to prevent peroxide formation.
  • Exposure Mitigation: Work in fume hoods with PPE (gloves, goggles) to avoid inhalation/contact.
  • Waste Disposal: Neutralize peroxides with reducing agents (e.g., FeSO₄) before disposal. The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B (possibly carcinogenic), necessitating strict exposure controls .

Q. What environmental impacts should be considered when designing this compound experiments?

this compound exhibits moderate aquatic toxicity (LC₅₀ ~10 mg/L for fish) but is readily biodegradable under aerobic conditions. Researchers must implement closed-loop systems to capture vapors and avoid groundwater contamination. Biodegradation pathways should be validated via GC-MS to track intermediates .

Advanced Research Questions

Q. How can UniSim Design optimize this compound oxidation processes while balancing conversion and selectivity?

UniSim simulations enable parametric analysis of temperature, pressure, and reactor design. For example:

ParameterEffect on ConversionEffect on Selectivity
Increased Temperature↑ Conversion (Eₐ~70 kJ/mol)↓ Selectivity (side reactions ↑)
Plug-Flow Reactors↑ Conversion (reduced backmixing)↑ Selectivity (controlled residence time)
Optimal conditions (e.g., 110–120°C, 3–5 bar) minimize by-products like acetophenone and maximize CHP yield .

Q. How do contradictions in kinetic data for this compound oxidation impact experimental design?

Discrepancies arise from competing radical-chain mechanisms (e.g., initiation vs. termination rates). Researchers should:

  • Conduct sensitivity analysis on activation energies (Eₐ) using Arrhenius plots.
  • Validate models with in-situ FTIR or Raman spectroscopy to track intermediate species. For instance, higher Eₐ for side reactions (~90 kJ/mol vs. 70 kJ/mol for CHP) explains selectivity drops at elevated temperatures .

Q. What methodologies resolve conflicting data in this compound’s environmental persistence studies?

Use isotopic labeling (¹³C-cumene) to trace degradation pathways in soil/water matrices. Combine with microbial community analysis (16S rRNA sequencing) to identify degraders like Pseudomonas spp. Statistical tools (ANOVA, PCA) can isolate variables (pH, temperature) affecting biodegradation rates .

Q. How to design pilot-scale experiments for this compound oxidation with minimal by-product formation?

  • Reactor Design: Use multi-tubular reactors with staged oxygen injection to limit local hotspots.
  • Process Control: Implement real-time monitoring (e.g., inline GC) to adjust feed rates. Pilot studies should compare batch vs. continuous modes, with TOC analysis to quantify by-products .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound reaction data?

  • Response Surface Methodology (RSM): Optimize variables (temperature, initiator concentration) via central composite design.
  • Monte Carlo Simulations: Quantify uncertainty in kinetic parameters. Tools like MATLAB or Python’s SciPy suite enable robust data fitting .

Q. How to validate this compound purity and identity in synthetic workflows?

  • Chromatography: HPLC with UV detection (λ=254 nm) for quantitative analysis.
  • Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for isopropyl group) and FTIR (C-H stretch ~2960 cm⁻¹). Cross-reference with NIST databases to confirm spectral matches .

Q. What ethical guidelines apply to this compound research involving human or animal models?

  • Institutional Review: Obtain approvals for toxicity studies (e.g., IACUC, IRB).
  • Data Transparency: Archive raw data in repositories like Figshare or Zenodo for reproducibility.
    Follow EQUATOR Network standards (e.g., ARRIVE for animal studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cumene
Reactant of Route 2
Cumene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.